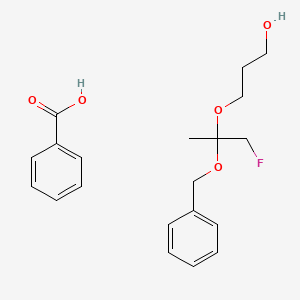
Benzoic acid;3-(1-fluoro-2-phenylmethoxypropan-2-yl)oxypropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;3-(1-fluoro-2-phenylmethoxypropan-2-yl)oxypropan-1-ol is a complex organic compound that features a benzoic acid moiety linked to a fluorinated phenylmethoxypropanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;3-(1-fluoro-2-phenylmethoxypropan-2-yl)oxypropan-1-ol typically involves multiple steps:
Formation of the Fluorinated Phenylmethoxypropanol Group: This can be achieved by reacting 1-fluoro-2-phenylmethanol with propylene oxide under basic conditions to form the intermediate 3-(1-fluoro-2-phenylmethoxy)propan-1-ol.
Esterification with Benzoic Acid: The intermediate is then esterified with benzoic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the fluorinated phenylmethoxy group, potentially converting it to a hydroxyl group.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxylated phenylmethoxypropanol.
Substitution: Various substituted phenylmethoxypropanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzoic acid;3-(1-fluoro-2-phenylmethoxypropan-2-yl)oxypropan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the benzoic acid moiety or the fluorinated phenylmethoxy group.
Pathways Involved: The compound may modulate signaling pathways related to inflammation and microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic Acid Derivatives: Compounds like methyl benzoate and benzyl benzoate share the benzoic acid core but differ in their substituents.
Fluorinated Phenyl Compounds: Compounds such as 1-fluoro-2-phenylethanol and 1-fluoro-2-phenylpropanol have similar fluorinated phenyl groups.
Uniqueness
Benzoic acid;3-(1-fluoro-2-phenylmethoxypropan-2-yl)oxypropan-1-ol is unique due to the combination of a benzoic acid moiety with a fluorinated phenylmethoxypropanol group, which imparts distinct chemical and biological properties not found in simpler analogs.
Propiedades
Número CAS |
91922-69-9 |
|---|---|
Fórmula molecular |
C20H25FO5 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
benzoic acid;3-(1-fluoro-2-phenylmethoxypropan-2-yl)oxypropan-1-ol |
InChI |
InChI=1S/C13H19FO3.C7H6O2/c1-13(11-14,16-9-5-8-15)17-10-12-6-3-2-4-7-12;8-7(9)6-4-2-1-3-5-6/h2-4,6-7,15H,5,8-11H2,1H3;1-5H,(H,8,9) |
Clave InChI |
OJQVGJSZVNABBF-UHFFFAOYSA-N |
SMILES canónico |
CC(CF)(OCCCO)OCC1=CC=CC=C1.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1-[tert-butyl(dimethyl)silyl]but-2-en-1-ol](/img/structure/B14365198.png)
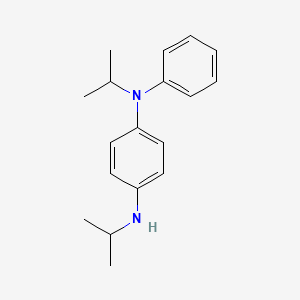
![(3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol](/img/structure/B14365214.png)
![Glycine, N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(dibutoxyphosphinyl)-](/img/structure/B14365226.png)
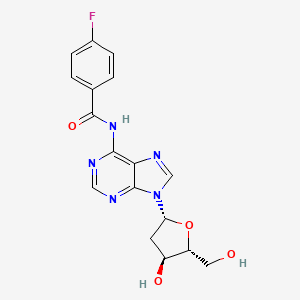
![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-dodecylbenzoate](/img/structure/B14365231.png)

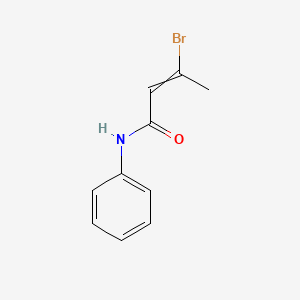
![N,N-Diethyl-7-azabicyclo[4.1.0]hepta-2,4-dien-1-amine](/img/structure/B14365240.png)
![N-[(Pyridin-3-yl)methyl]-1,2,3-benzotriazin-4-amine](/img/structure/B14365242.png)
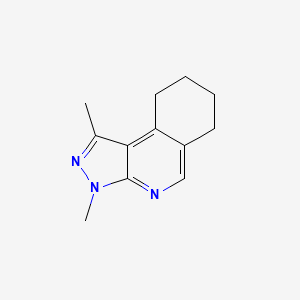
![1,1'-Methylenebis[2-(decyloxy)benzene]](/img/structure/B14365258.png)
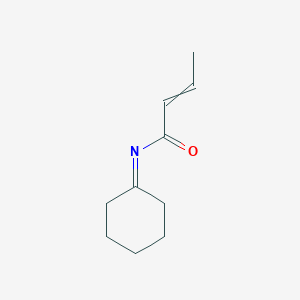
![2-({4-Hydroxy-2-[(2-methylacryloyl)oxy]butoxy}carbonyl)cyclohexane-1-carboxylate](/img/structure/B14365266.png)
